methyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
CAS No.: 637750-52-8
Cat. No.: VC4496447
Molecular Formula: C20H18O7
Molecular Weight: 370.357
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 637750-52-8 |
|---|---|
| Molecular Formula | C20H18O7 |
| Molecular Weight | 370.357 |
| IUPAC Name | methyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate |
| Standard InChI | InChI=1S/C20H18O7/c1-12-20(27-16-7-5-4-6-15(16)23-2)19(22)14-9-8-13(10-17(14)26-12)25-11-18(21)24-3/h4-10H,11H2,1-3H3 |
| Standard InChI Key | ZDLQLQOUSYKXKQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)OC3=CC=CC=C3OC |
Introduction
Methyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound belonging to the class of chromen-4-one derivatives. This compound features a unique structure characterized by a chromen-4-one core, a methoxyphenoxy group, and an acetate moiety. Despite the lack of specific literature directly referencing this compound, its structural components suggest potential biological and chemical properties similar to other chromenone derivatives.
Synthesis
The synthesis of methyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves several steps:
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Condensation: The initial step involves the condensation of 2-methoxyphenol with a suitable chromenone precursor under acidic conditions.
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Esterification: The resulting intermediate is then esterified with methyl acetate in the presence of a coupling agent.
| Synthetic Step | Reagents | Conditions |
|---|---|---|
| Condensation | 2-Methoxyphenol, chromenone precursor | Acidic conditions |
| Esterification | Methyl acetate, coupling agent (e.g., DCC) | Organic solvent |
Chemical Reactions
Methyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Sodium iodide | Acetone |
Biological Activities
While specific biological activities of methyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate are not well-documented, its structural components suggest potential anti-inflammatory and antioxidant properties, similar to other chromenone derivatives.
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